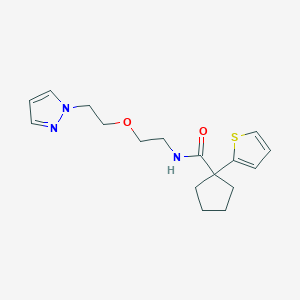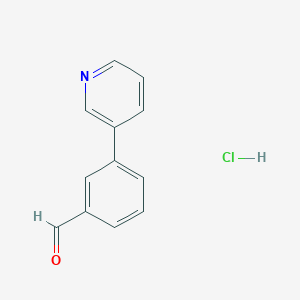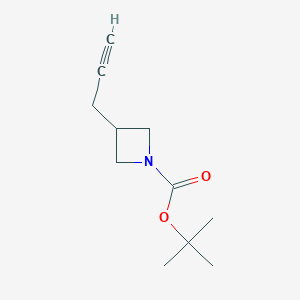![molecular formula C18H21N5O4 B2496183 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid CAS No. 1790211-16-3](/img/structure/B2496183.png)
2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia cells in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid, although not directly referenced, shares characteristics with other complex organic molecules involved in diverse chemical synthesis and biochemical activities. For instance, research on similar compounds highlights the broad applicability in synthesizing derivatives with varied biological activities. For example, investigations into heterogeneously catalysed condensations of glycerol to cyclic acetals reveal the potential of using renewable materials for generating novel platform chemicals, which could relate to the synthesis processes involving compounds like this compound (Deutsch, Martin, & Lieske, 2007).
Catalysis and Reaction Mechanisms
The compound's potential role in catalysis or as a participant in reaction mechanisms can be inferred from studies on related molecules. For instance, the synthesis and determination of polymers containing purine-containing carboxylate demonstrate how specific functional groups in complex molecules can interact with metals to form new chemical structures, which could be analogous to the reactivity of this compound in catalytic processes (Ying-xia et al., 2014).
Bioactivity and Medicinal Chemistry
The structural complexity of this compound suggests potential bioactivity, as seen in compounds with similar molecular frameworks. The pharmacological profile of related molecules, such as new pyrrolizine derivatives inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, showcases the therapeutic potential of complex organic compounds in addressing inflammation and other pathologies without gastrointestinal damage, indicating possible research avenues for the compound (Laufer, Tries, Augustin, & Dannhardt, 1994).
Environmental Chemistry
Research on similar compounds has also explored their environmental behavior, such as the breakdown and movement of herbicides in soil, which could provide insights into the environmental stability and degradation pathways of this compound. Understanding how these compounds interact with environmental factors is crucial for assessing their impact and designing compounds with favorable environmental profiles (Wilson & Cheng, 1976).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-10(2)11-5-7-12(8-6-11)19-17-20-15-14(23(17)9-13(24)25)16(26)22(4)18(27)21(15)3/h5-8,10H,9H2,1-4H3,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNUYLWRQOLAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

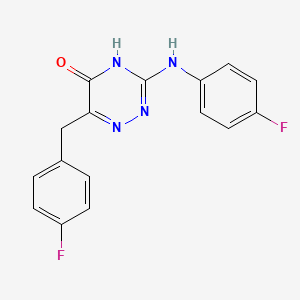

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

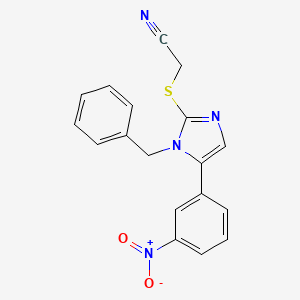
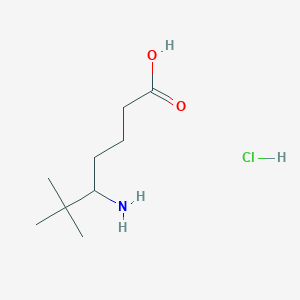

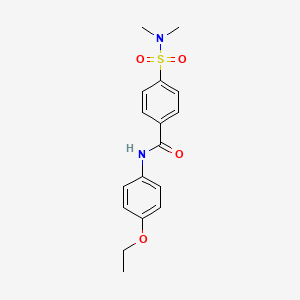


![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)
